1-(3-Methoxyphenyl)cyclobutanecarbaldehyde
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Overview
Description
1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.242 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H14O2 . Detailed structural information such as bond lengths and angles would require further experimental analysis or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the available resources .Scientific Research Applications
Photoreduction of Cycloalkanecarbaldehydes
Cycloalkanecarbaldehydes, such as 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been studied in photoreduction processes. Research indicates that the primary chemical process upon irradiation of cyclobutanecarbaldehyde involves the abstraction of solvent methine hydrogen by excited states of the compound, leading to various photoproducts (Funke & Cerfontain, 1976).
Cyclotrimerization of Diarylacetylene
Studies on the cyclotrimerization of diarylacetylene, utilizing this compound as a catalyst, provide insights into the formation of hexaphenylbenzenes without involving a cyclobutadiene intermediate. This research contributes to understanding the reaction mechanisms in organic chemistry (Pepermans, Willem, Gielen, & Hoogzand, 2010).
Reactions with Allylic Alcohols
Research on the reaction of this compound with allylic alcohols reveals interesting insights into the formation of carbonyl derivatives and methoxycarbene isomers. These findings are significant in the field of organometallic chemistry (Werner, Grünwald, Stueer, & Wolf, 2003).
Synthesis and Functionalization
The compound has been used in the synthesis and functionalization of various chemical structures, contributing to advancements in synthetic organic chemistry. For instance, its role in the total synthesis of eleutherobin and in the development of functionalized indoles is notable (Castoldi et al., 2005).
Fluorescence Probe Properties
The fluorescence and fluorescence probe properties of diarylbutadienes, which include this compound, have been explored in various media. This research enhances our understanding of fluorescence behavior in organic compounds (Singh & Kanvah, 2000).
Generation of Heterocyclic Analogs
The compound has been used in generating heterocyclic analogs of biphenylene, contributing to the development of novel organic compounds with potential applications in various fields (Gilchrist, Nunn, & Rees, 1974).
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is not clear as it is not intended for human or veterinary use. It is typically used for research purposes.
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAJTQIFTWHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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